![molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0](/img/structure/B1369149.png)
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is used in the synthesis of CRHR2 antagonists, which are used to treat or prevent disorders in which CRHR1 and/or CRHR2 are involved .
Synthesis Analysis
The synthesis of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” involves several steps, including the formation of the pyrrolopyridine core and the esterification of the carboxylic acid group . The yield of the synthesis process is reported to be around 76% .
Molecular Structure Analysis
The molecular structure of “methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” consists of a pyrrolopyridine core with a methyl ester group attached to the 2-position of the pyridine ring . The InChI key for this compound is HWOQCGSIDCQVRM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a solid compound . Its NMR data, including the chemical shifts of its protons and carbons, have been reported . The compound has a molecular weight of 176.17 .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its analogs have been studied for their antibacterial properties. A study synthesized a series of related compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, finding that one compound showed significant antibacterial activity in vitro (Toja et al., 1986).
Antitumor Activity
Research has explored the antitumor potential of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate derivatives. In one study, novel nortopsentin analogues, which are derivatives of 1H-pyrrolo[2,3-b]pyridine, were synthesized and evaluated for their effects on peritoneal mesothelioma, a rare and rapidly fatal disease. Some compounds showed promising results, reducing cell proliferation and inducing apoptosis in cancer cells (Carbone et al., 2013).
Anti-Inflammatory Potential
There has been research into the anti-inflammatory properties of methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and related molecules. A study aimed at discovering new anti-inflammatory agents synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the activity of structurally related compounds (Moloney, 2001).
Synthesis Methods
Several studies have focused on developing new methods for synthesizing methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its derivatives. These methods are crucial for enabling further research and potential applications of these compounds in various fields. For example, one study described an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride (Nechayev et al., 2013).
Propiedades
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-6-3-2-4-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOQCGSIDCQVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589606 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
CAS RN |
394223-02-0 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


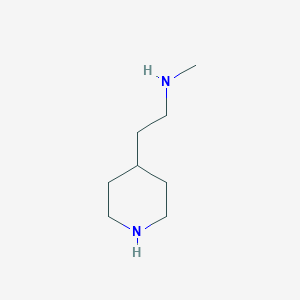
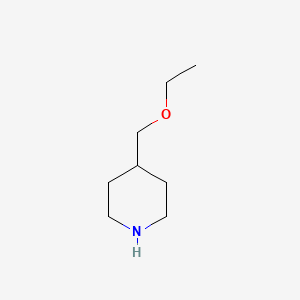
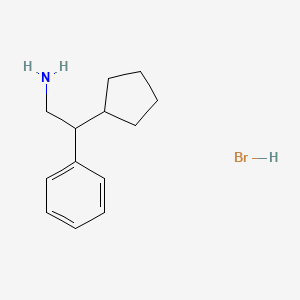
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
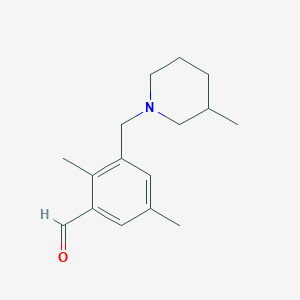
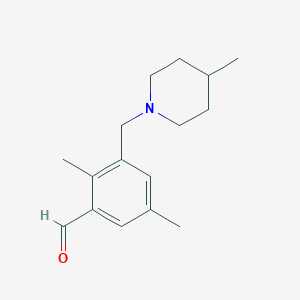
![2-Chloro-N-[1-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B1369099.png)
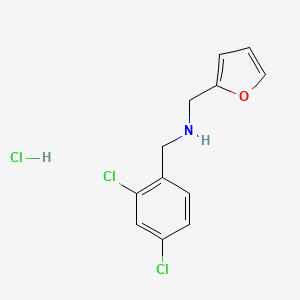
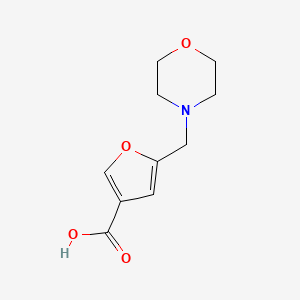
amine, chloride](/img/structure/B1369113.png)
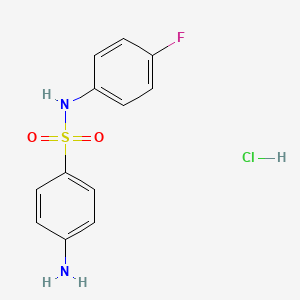
![11,11-Dimethyl-10-(2-methyl-2-propenyl)-9-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene hydrochloride](/img/structure/B1369124.png)
![[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride](/img/structure/B1369126.png)